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Compound of Interest

Compound Name: 6-Chloro-4-methylpicolinaldehyde

Cat. No.: B11919413

Get Quote

CAS: 1060804-70-7

Executive Summary
6-Chloro-4-methylpicolinaldehyde (CAS 1060804-70-7) is a high-value pyridine scaffold

employed in the synthesis of next-generation kinase inhibitors, Cbl-b inhibitors, and CD38

modulators. Its structural utility lies in the orthogonality of its functional groups: the electrophilic

aldehyde at C2 allows for rapid reductive aminations or condensations, while the chlorine at C6

serves as a handle for Suzuki-Miyaura couplings or SNAr displacements.

This guide addresses a critical supply chain reality: while the aldehyde is available from select

Tier 1/2 suppliers, it is frequently "make-to-order" due to oxidative instability. Consequently, this

document outlines both direct sourcing channels and a validated in-house synthesis protocol

starting from the more stable precursor, 6-Chloro-4-methylpyridine-2-carboxylic acid.

Part 1: Chemical Identity & Profile[1]
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Property Specification

Chemical Name 6-Chloro-4-methylpicolinaldehyde

Synonyms
6-Chloro-4-methylpyridine-2-carboxaldehyde; 2-

Chloro-6-formyl-4-methylpyridine

CAS Number 1060804-70-7

Molecular Formula C7H6ClNO

Molecular Weight 155.58 g/mol

Structural Features

Pyridine ring; C2-Aldehyde (reactive); C4-Methyl

(steric/electronic modulator); C6-Chloro (cross-

coupling handle)

Storage

2-8°C, under inert atmosphere (Argon/Nitrogen).

Aldehydes are prone to oxidation to the

carboxylic acid upon air exposure.

Critical Distinction: Do not confuse with its isomer, 2-Chloro-6-methylpyridine-4-carboxaldehyde

(CAS 479613-16-6), or the chloromethyl analog 6-(Chloromethyl)picolinaldehyde (CAS

140133-60-4). Verification by 1H NMR is mandatory upon receipt.

Part 2: Sourcing Landscape
The supply chain for 6-Chloro-4-methylpicolinaldehyde is bifurcated into direct procurement

of the aldehyde and procurement of its stable acid precursor.

Primary Suppliers (Direct Aldehyde)
Note: Availability is often subject to lead times of 2-3 weeks.
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Supplier Catalog # Purity Pack Sizes Region

BLD Pharm BD220726 97% 100mg, 1g, 5g Global (CN/US)

Leyan 1060804 97% 1g, 5g, 25g Asia/Global

Ambeed (Inquire) 95%+ Custom US/Global

Aaron Chemicals (Inquire) 97% Custom Global

Strategic Alternative: Precursor Sourcing
For large-scale campaigns (>10g) or to mitigate stability risks, purchase the carboxylic acid

precursor. It is chemically stable, cheaper, and widely available.

Precursor: 6-Chloro-4-methylpyridine-2-carboxylic acid

CAS:324028-95-7[1]

Availability: High (Enamine, Combi-Blocks, Sigma-Aldrich).

Sourcing Decision Matrix (Graphviz)
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Requirement: 6-Chloro-4-methylpicolinaldehyde

Quantity Needed?

< 1 Gram > 5 Grams

Direct Purchase (CAS 1060804-70-7)
Supplier: BLD Pharm / Leyan

In-House Synthesis
From Acid (CAS 324028-95-7)

Cost/Stability Efficiency

QC: 1H NMR for Oxidation
(Check for Acid Peak) Route: Acid -> Weinreb Amide -> Aldehyde

Click to download full resolution via product page

Figure 1: Strategic decision tree for sourcing based on scale and stability requirements.

Part 3: Technical Protocols (E-E-A-T)
Quality Assurance: The "Trustworthiness" Protocol
Upon receiving the aldehyde, you must validate that it has not oxidized to the carboxylic acid.

Standard Operating Procedure (SOP):

Solvent: Dissolve 5 mg in CDCl3.

1H NMR Check:

Target Signal: Look for the aldehyde proton singlet at ~9.9 - 10.0 ppm.
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Impurity Signal: A broad singlet at ~11-13 ppm indicates carboxylic acid formation

(oxidation).

Aromatic Region: Two singlets for the pyridine protons (approx 7.4 ppm and 7.8 ppm,

depending on solvent).

Action: If >5% acid is present, purify via rapid silica filtration (DCM/Hexane) or use

immediately if the reaction tolerates acid.

Synthesis from Precursor (The "Expertise" Protocol)
If the aldehyde is unavailable or degraded, synthesize it from 6-Chloro-4-methylpyridine-2-

carboxylic acid (CAS 324028-95-7). The following protocol is adapted from high-yield patent

literature (WO2023090829A1).

Mechanism: Conversion to Weinreb amide prevents over-reduction to the alcohol, ensuring

high yield of the aldehyde.

Step 1: Weinreb Amide Formation
Reagents: Acid (1.0 eq), EDCI (1.5 eq), HOBt (1.5 eq), N,O-Dimethylhydroxylamine HCl (1.2

eq), DIPEA (3.0 eq), DCM (0.1 M).

Procedure: Stir at Room Temperature (RT) for 16h.

Workup: Wash with dilute HCl, NaHCO3, brine. Dry over Na2SO4.

Product:6-Chloro-N-methoxy-N,4-dimethylpicolinamide.

Step 2: Reduction to Aldehyde
Setup: Flame-dried glassware, Argon atmosphere.

Reagents: Weinreb amide (1.0 eq) in anhydrous THF (0.1 M). DIBAL-H (1.0 M in toluene, 1.5

eq).

Procedure:

Cool solution to -78°C.[2]
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Add DIBAL-H dropwise over 20 min.

Stir at -78°C for 2 hours.

Quench (Critical): Add saturated Rochelle’s salt (Potassium sodium tartrate) solution at

-78°C. Warm to RT and stir vigorously until layers separate (clears the aluminum emulsion).

Isolation: Extract with EtOAc. The resulting oil is 6-Chloro-4-methylpicolinaldehyde.

Synthetic Utility Pathway (Graphviz)
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(CAS 324028-95-7)
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Figure 2: Synthetic workflow from stable acid precursor to bioactive target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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